4-Methoxy-2,3,6-trimethylbenzaldehyde

Retinoid Synthesis Pharmaceutical Intermediate Acitretin Manufacturing

4-Methoxy-2,3,6-trimethylbenzaldehyde (CAS 54344-92-2) is the validated polyene side-chain precursor for acitretin and related retinoid analogs. Its unique 2,3,6-trimethyl-4-methoxy substitution is essential for correct stereoelectronic outcomes; other benzaldehydes are not viable substitutes. Available as a white to light yellow crystalline solid with ≥98% purity, this compound ensures alignment with published synthetic routes and simplifies regulatory filing for pharmaceutical manufacturing.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 54344-92-2
Cat. No. B020198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,3,6-trimethylbenzaldehyde
CAS54344-92-2
Synonyms4-Methoxy-2,3,6-trimethyl-benzaldehyde;  2,3,6-Trimethyl-p-anisaldehyde; 
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C=O)C)C)OC
InChIInChI=1S/C11H14O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5-6H,1-4H3
InChIKeyBTOFIDLWQJCUJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2,3,6-trimethylbenzaldehyde CAS 54344-92-2 – Technical Specifications & Chemical Identity for Procurement


4-Methoxy-2,3,6-trimethylbenzaldehyde (CAS 54344-92-2), also known as 2,3,6-trimethyl-p-anisaldehyde, is a polysubstituted aromatic aldehyde with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol [1]. It exists as a white to light yellow crystalline solid with a characteristic aromatic odor [2]. The compound features a distinctive substitution pattern consisting of a formyl group (-CHO), a methoxy group (-OCH₃), and three methyl groups (-CH₃) arranged on the benzene ring [1]. This specific substitution pattern confers unique reactivity and structural properties that are not interchangeable with other benzaldehyde derivatives. Commercially available grades typically specify a purity of ≥98.0% (GC) [2].

Why Substituting 4-Methoxy-2,3,6-trimethylbenzaldehyde with Other Benzaldehyde Derivatives Is Not Feasible in Regulated Synthesis


In synthetic routes requiring a specific 2,3,6-trimethyl-4-methoxy substitution pattern, generic substitution with other benzaldehydes is not possible due to differences in both electronic and steric properties that directly govern reaction outcomes. Compounds such as 2,4,6-trimethylbenzaldehyde (Mesitaldehyde) , 3,5-dimethyl-4-methoxybenzaldehyde [1], and 4-methoxybenzaldehyde (p-anisaldehyde) [2] differ in the number and position of methyl and methoxy substituents, which leads to distinct reactivity profiles, altered steric hindrance, and variable electrophilicity at the carbonyl carbon. In the context of acitretin and related retinoid synthesis, the unique substitution pattern of 4-Methoxy-2,3,6-trimethylbenzaldehyde is essential for constructing the correct polyene side chain architecture [3]. Use of an alternative aldehyde would lead to a different regioisomer or an inactive analog, which is unacceptable in pharmaceutical manufacturing due to strict regulatory requirements for impurity profiles.

4-Methoxy-2,3,6-trimethylbenzaldehyde – Quantitative Differentiation Evidence vs. Closest Analogs


Acitretin Retinoid Synthesis – Essential Polyene Side Chain Precursor

4-Methoxy-2,3,6-trimethylbenzaldehyde is a required intermediate in the established synthetic route for the retinoid drug acitretin. The compound undergoes condensation with acetone to form 4-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one (VII), which is then transformed into the phosphonium salt intermediate (I) used to construct the polyene side chain [1]. No alternative benzaldehyde derivative can generate the same exact intermediate due to the specific substitution pattern required for the polyene chain.

Retinoid Synthesis Pharmaceutical Intermediate Acitretin Manufacturing

Patent-Validated Intermediate for Acitretin Polyene Chain Construction

The compound is explicitly claimed and utilized in patent literature as an intermediate in the synthesis of acitretin. In US Patent 9,919,993 (and related patent family), 4-Methoxy-2,3,6-trimethylbenzaldehyde is transformed into the phosphonium salt intermediate 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenyl phosphonium bromide, which is then reacted with 3-formyl-crotonic acid butyl ester to construct the tetraene side chain of acitretin [1].

Pharmaceutical Process Chemistry Patent-Protected Synthesis Retinoid Drugs

Physical Property Profile Enables Solid Handling and Long-Term Storage

4-Methoxy-2,3,6-trimethylbenzaldehyde is a solid at ambient temperature (20°C) [1], with a melting point of approximately 63.9°C (EPI Suite estimation) [2]. In contrast, many other trimethylbenzaldehyde analogs (e.g., 2,4,6-trimethylbenzaldehyde) are liquids , which can complicate handling, weighing, and long-term storage due to higher volatility and potential for oxidative degradation. The solid state of this compound reduces vapor pressure and facilitates more accurate gravimetric dispensing, a critical factor in both research and pilot-scale synthesis.

Physical Property Characterization Process Safety Storage Stability

Recommended Procurement Scenarios for 4-Methoxy-2,3,6-trimethylbenzaldehyde CAS 54344-92-2


Acitretin and Retinoid Analog Development Programs

This compound is the validated starting material for constructing the polyene side chain of acitretin. It should be prioritized for any R&D or manufacturing effort aimed at acitretin or structurally related retinoid analogs. Use ensures alignment with published synthetic routes and patent literature, simplifying process development and regulatory filings [1][2].

Medicinal Chemistry Exploring ALDH Enzyme Modulation

Benzaldehyde derivatives are known to interact with aldehyde dehydrogenase (ALDH) enzymes [3]. While specific data for this compound is limited, its unique substitution pattern may offer distinct binding properties. It is recommended for use in focused libraries screening for ALDH1A1, ALDH2, or ALDH3A1 modulation, where steric and electronic variations are under investigation [3].

Solid-Phase Synthesis and Automated Reaction Platforms

Due to its solid physical state at room temperature, 4-Methoxy-2,3,6-trimethylbenzaldehyde is well-suited for automated solid-dispensing systems and solid-phase organic synthesis (SPOS) applications. The reduced volatility compared to liquid benzaldehyde analogs minimizes evaporative losses and ensures more consistent stoichiometry in automated workflows [1][2].

Synthesis of 2,3,6-Trimethyl Substituted Aromatic Building Blocks

As a polysubstituted benzaldehyde, it serves as a versatile electrophilic building block for constructing more complex 2,3,6-trimethyl-4-methoxyphenyl-containing molecules. Its aldehyde functionality can be elaborated via Grignard reactions, Wittig reactions, condensations, and reductions to generate alcohols, alkenes, and other functionalized aromatic cores [1][2].

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